N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Description
“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of dibenzoylacetylene and triazole derivatives . In a study by Arora et al., a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be influenced by the substituents at positions 2 and 4. Moradi et al. reported three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the substituents at positions 2 and 4. For instance, substituents at these positions may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Mechanism of Action
The mechanism of action of these compounds often involves interaction with specific target receptors in the body, leading to changes in biochemical pathways and resulting in various downstream effects . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and efficacy .
The molecular and cellular effects of a compound’s action can vary widely depending on its specific structure and the nature of its interaction with its targets . Environmental factors, such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
Future Directions
Thiazole derivatives have a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on the design and structure-activity relationship of bioactive molecules . Additionally, the synthesis of novel functionalized thiazolo derivatives could be explored .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4OS/c26-21-12-10-19(11-13-21)23-28-25-30(29-23)22(16-32-25)14-15-27-24(31)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSNJYIMANLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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